Anthranol

Übersicht

Beschreibung

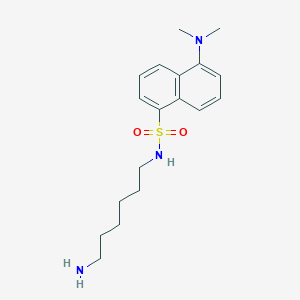

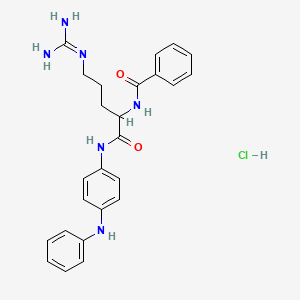

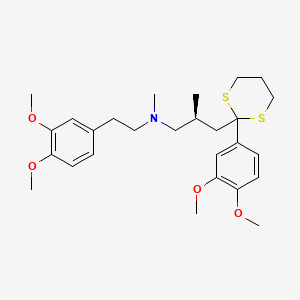

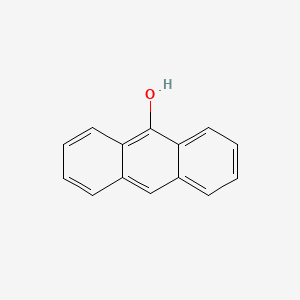

Anthranol, also known as 9-anthrol, is an unstable brown-yellow alkali-soluble fluorescent solid phenol (C14H9OH) formed from anthrone by alkaline treatment and changes to anthrone on standing .

Synthesis Analysis

Anthranol can be prepared by dissolving anthrone in 5 to 10% boiling NaOH solution, cooling to -5°, and pouring in cooled 5% H2SO4 . It can also be synthesized from anthraquinone . In recent studies, anthracene was selected as the fluorescent core, then boronic ester and the self-assembling thiophene group were introduced to the “9” and “10” sites of anthracene, respectively .

Molecular Structure Analysis

Anthranol has a molecular formula of C14H10O and a molecular weight of 194.23 . Its structure allows for dual solubility, permitting the compound to be absorbed well through the epidermis .

Chemical Reactions Analysis

The tautomeric equilibrium between anthrone and anthranol plays an important role in the photochemistry of this system . The different linked sites of the thiophene unit to anthracene and the introduction of the methyl group to thiophene influenced the intermolecular interactions and molecular packing modes, causing these four compounds to exhibit different mechanoluminescence properties .

Physical And Chemical Properties Analysis

Anthranol forms needles from glacial acetic acid and plates from dil alcohol . It is orthorhombic, with a melting point of 120° (if bath is heated to 110°). It sinters at 120°, and has a melting point of 152° (if bath is cold at start) . It is soluble in most solvents with blue fluorescence .

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly Precursor

Anthracen-9-ol serves as a versatile precursor for supramolecular assemblies . These structures are crucial in the development of molecular machines and devices, which have potential applications in nanotechnology and materials science .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, Anthranol is used to prepare various organic compounds. Its derivatives are particularly useful in the synthesis of isoxazoles, isoxazolines, and isoxazolidines , which are important in pharmaceuticals and agrochemicals .

Fluorescent Material

Due to its fluorescent properties, Anthracen-9-ol is used in the creation of fluorescent dyes and markers. These materials are essential in bioimaging and diagnostics, providing a non-invasive means to track biological processes .

Photodynamic Therapy Agent

Anthranol derivatives can be applied in photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds, activated by light, to produce reactive oxygen species that can kill cancer cells .

Diels-Alder Reaction Participant

This compound is utilized in Diels-Alder reactions , a widely used method in organic chemistry to synthesize cyclic compounds. It acts as a dienophile in these reactions, contributing to the synthesis of complex organic molecules .

Material for Electronic Devices

Anthracen-9-ol is explored for its use in electronic devices due to its semiconducting properties. It can be used in the manufacturing of organic light-emitting diodes (OLEDs) and other electronic components .

Chemical Sensor Component

The compound’s ability to fluoresce makes it a candidate for use in chemical sensors . These sensors can detect the presence of various substances based on changes in fluorescence .

Research Tool in Oxime Chemistry

Anthracen-9-ol is a primary material in oxime chemistry. It’s used to explore the preparation of oximes from different functional groups, which has implications in the development of new synthetic methodologies .

Zukünftige Richtungen

Research endeavors towards new anthraquinone-based compounds, including Anthranol, are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Eigenschaften

IUPAC Name |

anthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRYONWZHRJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200952 | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthranol | |

CAS RN |

529-86-2 | |

| Record name | Anthranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of anthranol?

A1: Anthranol has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol.

Q2: Does anthranol exist in equilibrium with another tautomeric form?

A2: Yes, anthranol exists in equilibrium with its keto tautomer, anthrone. [, , ] In some solvents, like methanol, ethanol, benzene, and toluene, anthranol readily isomerizes to anthrone. [] This tautomerism can impact its reactivity and properties.

Q3: How is the aggregation state of azoanthracene compounds, derivatives of anthranol, characterized in solution?

A3: UV-vis spectroscopy is employed to investigate the aggregation of azoanthracene compounds, such as 10-(4'-carboxylphenylazo)-9-anthranol and 10-(2'-carboxylphenylazo)-9-anthranol. The formation of intermolecular or intramolecular hydrogen bonds influences the wavelength of the π-π* transition absorption, providing insights into their aggregation state. []

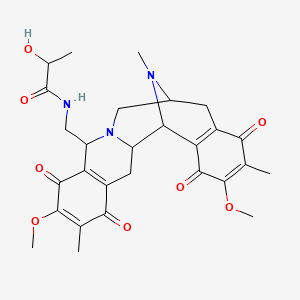

Q4: How does anthranol interact with lignin model compounds?

A4: Anthranol readily forms addition products with quinone methides derived from lignin model compounds. [, ] These adducts are significant in understanding the role of anthranol in anthrahydroquinone-catalyzed delignification processes used in the pulp and paper industry.

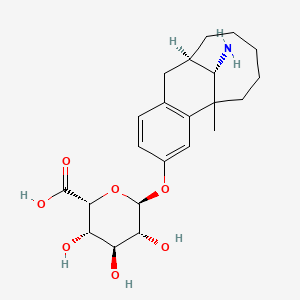

Q5: What is the role of anthranol in the biological activity of Aloe vera?

A5: Anthranol is one of the key anthraquinone components found in Aloe vera, alongside aloin, isobarbaloin, aloectic acid, and aloe emodin. [] While the exact mechanism of action is still under investigation, these compounds are believed to contribute to Aloe vera's antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus. []

Q6: Can you elaborate on the significance of 9,10-13C labelled anthranol in studying its interaction with lignin?

A6: 9,10-13C labelled anthranol serves as a valuable tool for investigating the formation of adducts between anthranol and lignin. By incorporating this labelled anthranol into lignin and analyzing the 13C NMR spectrum of the resulting adduct, researchers can identify characteristic chemical shifts associated with the adduct structure, providing insights into the reaction mechanism and stereochemistry. []

Q7: What is known about the autoxidation of anthranol derivatives?

A7: Anthranol derivatives can undergo autoxidation to form the corresponding anthraquinones in alkaline buffered aqueous dioxane solutions. [] The kinetics of this reaction, studied using manometric methods, reveal the influence of substituents on the anthranol ring and the pH of the solution on the reaction rate. []

Q8: What is the role of cupric ions in the oxidation of anthranol?

A8: Cupric ions act as a specific catalyst in the direct oxidation of 2-anthranol to 1,2-anthraquinone by molecular oxygen. The addition of imidazole further enhances the initial rate of this reaction. [] This catalytic activity highlights the potential of transition metal ions in mediating anthranol transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.